molecular formula C17H24N2O5 B8486143 Tert-butyl 4-(3-methyl-4-nitrophenoxy)piperidine-1-carboxylate

Tert-butyl 4-(3-methyl-4-nitrophenoxy)piperidine-1-carboxylate

Cat. No. B8486143
M. Wt: 336.4 g/mol
InChI Key: PHLYUVLNJQSPCO-UHFFFAOYSA-N
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Patent
US08088767B2

Procedure details

Cesium carbonate (11.76 g, 26.11 mmoles, 2 equivalents) was added to a stirred solution of 3-methyl-4-nitrophenol (2.76 g, 18.05 mmoles, 1 equivalent) and tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (7.34 g, 19.96 mmoles, 1.1 equivalents) in anhydrous DMA (50 mls). The stirred reaction mixture was then heated to 90° C. (thermostatically controlled heating mantle) for 22 hours. The reaction mixture was then allowed to cool to room temperature and was filtered through a plug of Celite. The reaction flask and the Celite were then washed with ethyl acetate (250 ml). The organic solution was then transferred to a separatory funnel and extracted with additional ethyl acetate (3×200 ml). The combined ethyl acetate solution was then washed with water (2×100 ml), saturated sodium chloride (2×100 ml), dried over anhydrous magnesium sulfate, filtered and evaporated under reduced pressure to give a product. This material was triturated with diethylether to give a crystalline solid which was filtered off, washed with diethylether and dried under reduced pressure to give 5.2 g of tert-butyl 4-(3-methyl-4-nitrophenoxy)piperidine-1-carboxylate (yield=82%). 1H-NMR (400 MHz, DMSO-d6) δ 8.80 (s, 1H), 7.89 (d, 1H), 7.74 (d, 1H), 3.82 (d, 2H), 3.65 (m, 2H), 2.40 (s, 3H), 1.76 (m, 1H), 1.54 (m, 2H), 1.38 (s, 9H), 0.98 (m, 2H). MS (EI): 351 (MH+).
Quantity
11.76 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
7.34 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:7][C:8]1[CH:9]=[C:10]([OH:17])[CH:11]=[CH:12][C:13]=1[N+:14]([O-:16])=[O:15].CS(O[CH:23]1[CH2:28][CH2:27][N:26]([C:29]([O:31][C:32]([CH3:35])([CH3:34])[CH3:33])=[O:30])[CH2:25][CH2:24]1)(=O)=O>CC(N(C)C)=O>[CH3:7][C:8]1[CH:9]=[C:10]([CH:11]=[CH:12][C:13]=1[N+:14]([O-:16])=[O:15])[O:17][CH:23]1[CH2:28][CH2:27][N:26]([C:29]([O:31][C:32]([CH3:35])([CH3:34])[CH3:33])=[O:30])[CH2:25][CH2:24]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
11.76 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
2.76 g
Type
reactant
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])O
Name
Quantity
7.34 g
Type
reactant
Smiles
CS(=O)(=O)OC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
thermostatically controlled heating mantle) for 22 hours
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
was filtered through a plug of Celite
WASH
Type
WASH
Details
The reaction flask and the Celite were then washed with ethyl acetate (250 ml)
CUSTOM
Type
CUSTOM
Details
The organic solution was then transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with additional ethyl acetate (3×200 ml)
WASH
Type
WASH
Details
The combined ethyl acetate solution was then washed with water (2×100 ml), saturated sodium chloride (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a product
CUSTOM
Type
CUSTOM
Details
This material was triturated with diethylether
CUSTOM
Type
CUSTOM
Details
to give a crystalline solid which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with diethylether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.